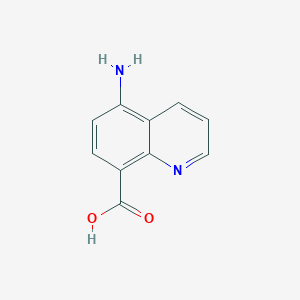

5-Aminoquinoline-8-carboxylic acid

Descripción general

Descripción

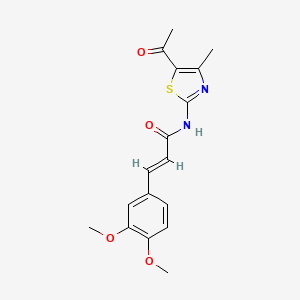

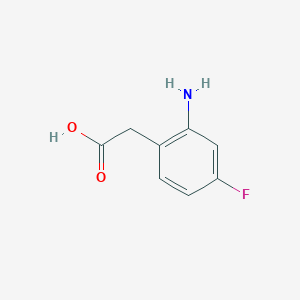

5-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 . The IUPAC name for this compound is 8-amino-5-quinolinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound involves a quinoline ring with an amino group at the 8th position and a carboxylic acid group at the 5th position .Chemical Reactions Analysis

This compound has been used as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 240-242 degrees Celsius . The compound is stable at room temperature .Aplicaciones Científicas De Investigación

Use in Colorimetric Reagent for Ruthenium

5-Aminoquinoline-8-carboxylic acid has been prepared from 8-methylquinoline and used to develop a colorimetric reagent for ruthenium detection. It was converted to 5-hydroxyquinoline-8-carboxylic acid through the diazonium salt, aiding in establishing a transmission curve for solutions showing the color developed by the reagent and ruthenium. This research dates back to 1947, highlighting the long-standing interest in using this compound in chemical analysis (Breckenridge & Singer, 1947).

Auxiliary in Palladium-Catalyzed Arylation and Alkylation

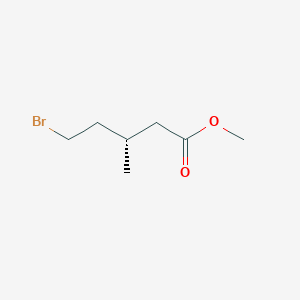

A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives employs a substrate related to this compound. This process enables selective monoarylation of primary sp(3) C-H bonds and is useful for functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Copper-Catalyzed C–H Alkylation

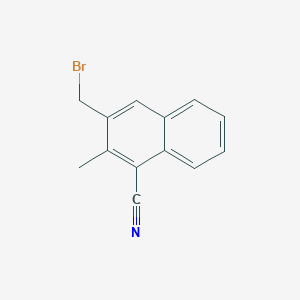

Copper-catalyzed 8-amide chelation-assisted C–H alkylation of 8-aminoquinolines, including derivatives of this compound, demonstrates the utility of this compound in organic synthesis. This reaction allows for the regioselective preparation of C2-adamantyl 8-aminoquinoline scaffolds through decarboxylative alkylation (Xia et al., 2015).

Proton-Transfer Compounds Synthesis

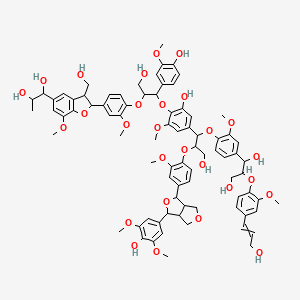

This compound has been involved in the synthesis of proton-transfer compounds with nitro-substituted aromatic carboxylic acids. These compounds have been characterized using infrared spectroscopy and single-crystal X-ray diffraction methods, offering insights into hydrogen-bonding interactions (Smith et al., 2001).

Role in Medicinal Chemistry

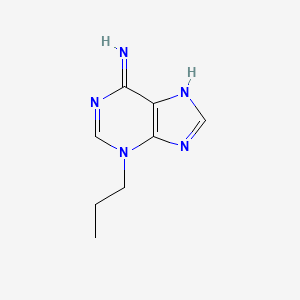

In medicinal chemistry, derivatives of this compound have been investigated for their potential as pharmacophores in antitumor antibiotics. These studies aim to define the role of peripheral substituents in enhancing the biological properties of naturally occurring and synthetic agents (Boger et al., 1987).

Safety and Hazards

The safety information for 5-Aminoquinoline-8-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

The future directions for 5-Aminoquinoline-8-carboxylic acid research could involve further exploration of its synthesis, functionalization, and potential applications . Given the compound’s role in C–H bond activation/functionalization, there is potential for future applications of economic value .

Propiedades

IUPAC Name |

5-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYOTWIJFUEKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666420 | |

| Record name | 5-Aminoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80690-06-8 | |

| Record name | 5-Aminoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

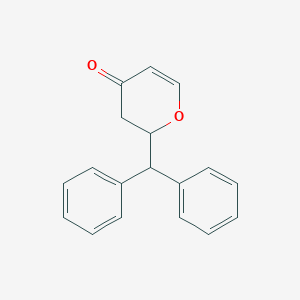

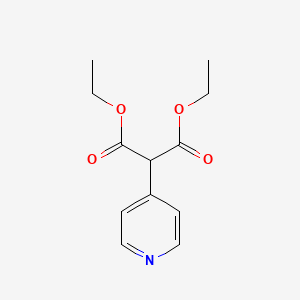

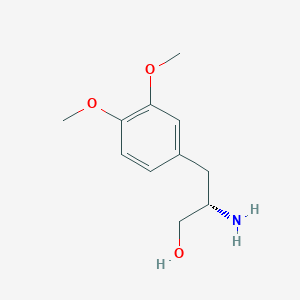

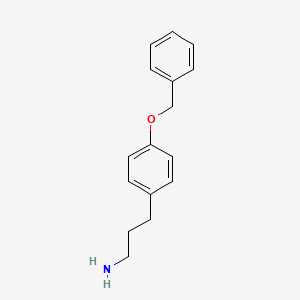

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)

![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)